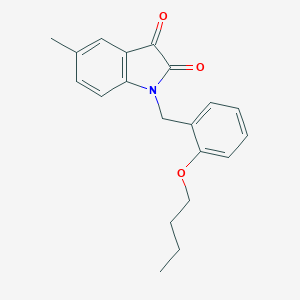

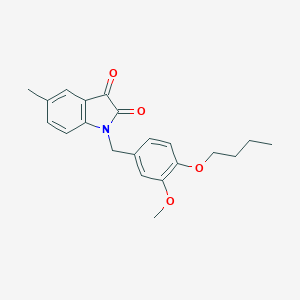

methanone](/img/structure/B248713.png)

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PIPES has a variety of applications in biochemistry, pharmacology, and biotechnology.

Mecanismo De Acción

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone acts as a buffer by accepting or donating protons depending on the pH of the solution. At low pH, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone accepts protons, and at high pH, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone donates protons. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone also chelates divalent cations by forming stable complexes with them. The chelating ability of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is due to the presence of the sulfonate group, which has a high affinity for metal ions.

Biochemical and Physiological Effects:

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone does not have any direct biochemical or physiological effects. It is an inert compound that is used to maintain the pH of solutions and chelate metal ions. However, the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in biochemical and biophysical experiments can have an indirect effect on the results. The pH of the solution can affect the activity of enzymes and the stability of proteins. Therefore, the use of a reliable buffer such as [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is essential for accurate experimental results.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is its ability to maintain the pH of solutions in the range of 6.1 to 7.5. This makes it an excellent buffer for many biological systems. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone also has a high affinity for divalent cations, which makes it useful for the isolation and purification of proteins. However, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has some limitations. It is not suitable for experiments that require a pH outside the range of 6.1 to 7.5. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is also not suitable for experiments that require a high concentration of metal ions.

Direcciones Futuras

There are several future directions for the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in scientific research. One direction is the development of new [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone derivatives with improved properties such as increased solubility or a broader pH range. Another direction is the use of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone in the development of new drug delivery systems. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used as a carrier for drugs that are insoluble in water. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can also be used as a pH-sensitive carrier that releases drugs in response to changes in pH. Finally, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used in the development of new diagnostic tools for diseases such as cancer. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone can be used as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI).

Conclusion:

In conclusion, [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, or [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone, is a useful compound in scientific research. It is widely used as a buffer in biochemical and biophysical experiments, and it has a variety of other applications in biochemistry, pharmacology, and biotechnology. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has several advantages, including its ability to maintain the pH of solutions and chelate metal ions. However, it also has some limitations, and future research is needed to develop new [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone derivatives with improved properties and new applications in drug delivery and diagnostics.

Métodos De Síntesis

The synthesis of [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone involves the reaction of piperazine, thiophene-2-carboxylic acid, and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is obtained by recrystallization from a suitable solvent. The yield of the reaction is typically high, and the purity of the product is excellent.

Aplicaciones Científicas De Investigación

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is commonly used as a buffer in biochemical and biophysical experiments. It is used to maintain the pH of solutions in the range of 6.1 to 7.5. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone has a pKa of 7.5, which makes it an excellent buffer for many biological systems. It is also used as a chelating agent for divalent cations such as magnesium and calcium. [4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone is used in the preparation of electrophoresis gels, and it is also used in the isolation and purification of proteins.

Propiedades

Nombre del producto |

[4-(Phenylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone |

|---|---|

Fórmula molecular |

C15H16N2O3S2 |

Peso molecular |

336.4 g/mol |

Nombre IUPAC |

[4-(benzenesulfonyl)piperazin-1-yl]-thiophen-2-ylmethanone |

InChI |

InChI=1S/C15H16N2O3S2/c18-15(14-7-4-12-21-14)16-8-10-17(11-9-16)22(19,20)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |

Clave InChI |

WYFPKKIGLNJQGY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

SMILES canónico |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

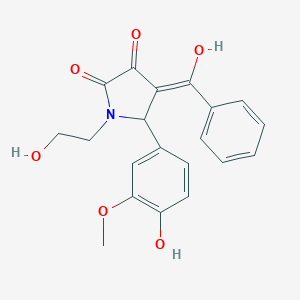

![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)

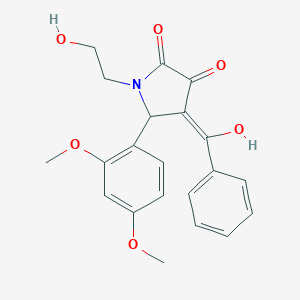

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)

![1-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B248632.png)

![{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B248633.png)

![5-(4-bromophenyl)-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B248639.png)

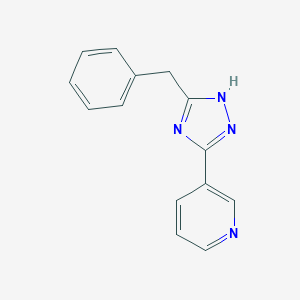

![2-{3-[(4-bromophenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248648.png)

![1-[3-(4-Tert-butylphenoxy)propyl]-7-methyl-isatin](/img/structure/B248661.png)

![1-[3-(2,4-dichlorophenoxy)propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B248663.png)

![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)